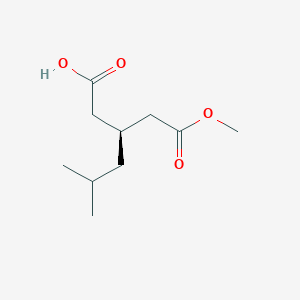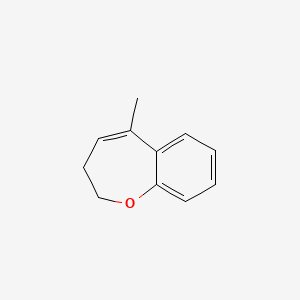
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate: , also known by its unique identifier TWB6D367RQ, is a compound with the molecular formula C10H18O4. This compound is characterized by its specific stereochemistry and molecular structure, which includes a pentanedioate backbone with a methyl and a 2-methylpropyl substituent .
Métodos De Preparación
The synthesis of 1-Methyl (3S)-3-(2-methylpropyl)pentanedioate typically involves esterification reactions. One common method involves the reaction of 3-(2-methylpropyl)pentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-Methyl (3S)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl (3S)-3-(2-methylpropyl)pentanedioate can be compared with other similar compounds such as:
1-Methyl (3S)-3-(2-ethylpropyl)pentanedioate: Similar structure but with an ethyl group instead of a methyl group.
1-Methyl (3S)-3-(2-methylbutyl)pentanedioate: Similar structure but with a butyl group instead of a propyl group.
1-Methyl (3S)-3-(2-methylpentyl)pentanedioate: Similar structure but with a pentyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
181289-25-8 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(3S)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
NRXIYKWMCOQUTK-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CC(=O)OC |
SMILES canónico |
CC(C)CC(CC(=O)O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-5-piperidin-4-yl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B8311685.png)

![3-Amino-6,7-dimethoxythieno[2,3-b]quinoline-2-carboxamide](/img/structure/B8311703.png)







